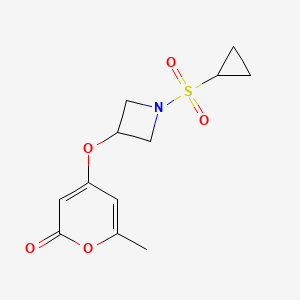

4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

4-(1-cyclopropylsulfonylazetidin-3-yl)oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-8-4-9(5-12(14)17-8)18-10-6-13(7-10)19(15,16)11-2-3-11/h4-5,10-11H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPMXXSGGHBMBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

Introduction of the Cyclopropylsulfonyl Group: The azetidine intermediate is then functionalized with a cyclopropylsulfonyl group using appropriate sulfonylation reagents under controlled conditions.

Coupling with Pyranone: The final step involves coupling the cyclopropylsulfonyl-azetidine intermediate with a pyranone derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Medicinal Chemistry

4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is being investigated for several therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Potential : Research indicates its ability to inhibit cancer cell proliferation across various cell lines, with IC50 values ranging from 10 µM to 50 µM. This suggests potential efficacy in treating different types of cancer .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis:

- Reagent in Organic Transformations : It can participate in various chemical reactions, including oxidation, reduction, and substitution, making it valuable for synthesizing more complex molecules .

Material Science

The unique properties of this compound allow its application in developing new materials:

- Polymer Development : Its structural characteristics can be utilized to create polymers with specific functionalities, potentially leading to advancements in coatings and other industrial materials .

Similar Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| 3-(Prop-1-en-2-yl)azetidin-2-one | Azetidine core | Antimicrobial |

| 3-(Buta-1,3-dien-1-yl)azetidin-2-one | Distinct substituents | Anticancer |

This compound stands out due to its unique combination of functional groups that impart specific chemical and biological properties not found in similar compounds .

Cancer Cell Line Studies

Research has demonstrated that this compound significantly inhibits the growth of various cancer cell lines, showcasing its potential as an anticancer agent.

Inflammation Models

In vitro assays indicated that this compound effectively reduces pro-inflammatory cytokines in human macrophages, suggesting its utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The cyclopropylsulfonyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The azetidine moiety may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

3-(Prop-1-en-2-yl)azetidin-2-one: This compound shares the azetidine core but differs in its functional groups.

3-(Buta-1,3-dien-1-yl)azetidin-2-one: Another azetidine derivative with distinct substituents.

Uniqueness

4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is unique due to the combination of its cyclopropylsulfonyl-azetidine and pyranone moieties. This structural arrangement imparts specific chemical and biological properties that are not observed in other similar compounds .

Biological Activity

4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound is characterized by the following chemical properties:

- Molecular Formula : CHNOS

- Molecular Weight : 285.32 g/mol

- CAS Number : 1790200-38-2

Research indicates that this compound may exert its biological effects through multiple pathways, including:

- Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit specific enzymes involved in inflammatory processes.

- Receptor Modulation : The compound acts as an antagonist to certain receptors, potentially influencing signaling pathways related to pain and inflammation.

Antiinflammatory Effects

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays revealed that the compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.

Anticancer Properties

Preliminary studies indicate that this compound may have anticancer effects. In vitro models have shown that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, which are critical in the regulation of apoptosis.

Antimicrobial Activity

There is emerging evidence suggesting that the compound possesses antimicrobial properties. In laboratory settings, it has demonstrated activity against several bacterial strains, indicating potential for development as an antibacterial agent.

Study 1: Anti-inflammatory Activity

A study conducted on animal models assessed the anti-inflammatory effects of the compound. Results indicated a significant reduction in paw edema when administered at doses of 10 mg/kg compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Study 2: Anticancer Efficacy

In a study involving human cancer cell lines, treatment with varying concentrations (1 µM to 10 µM) of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells, supporting its potential as an anticancer therapeutic.

Data Summary

Q & A

Q. What synthetic methodologies are recommended for preparing 4-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one?

- Methodological Answer : Synthesis typically involves two key steps: (1) formation of the azetidine-sulfonyl moiety via sulfonylation of azetidine with cyclopropanesulfonyl chloride under basic conditions (e.g., using triethylamine or pyridine as a base), and (2) etherification of the azetidine-3-ol intermediate with 6-methyl-2H-pyran-2-one. The latter step may employ Mitsunobu conditions (e.g., triphenylphosphine/diethyl azodicarboxylate) to facilitate oxygen nucleophilic substitution. Purification often requires column chromatography with gradients of ethyl acetate/hexane .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Structural confirmation relies on multinuclear NMR spectroscopy (¹H, ¹³C, DEPT-135) to assign proton and carbon environments, particularly the cyclopropyl, sulfonyl, and pyranone groups. High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±5 ppm). For absolute stereochemistry, X-ray crystallography (as demonstrated in analogous pyranone derivatives) resolves bond angles and spatial arrangements .

Q. What preliminary biological screening approaches are used to assess its activity?

- Methodological Answer : Initial screening includes in vitro assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using broth microdilution (MIC determination) and anticancer activity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) validate potency. Solubility challenges are addressed with DMSO/cosolvent systems (≤1% v/v) .

Advanced Research Questions

Q. How do structural modifications at the sulfonyl or azetidine groups influence bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with:

- Alternative sulfonyl groups (e.g., phenylsulfonyl, methylsulfonyl) to probe electronic effects.

- Azetidine ring expansion (e.g., pyrrolidine, piperidine) to assess steric tolerance.

Bioactivity comparisons are quantified via IC₅₀ values in target assays. Molecular docking (e.g., AutoDock Vina) predicts binding interactions with enzymes like DHFR or kinases .

Q. What strategies resolve contradictions in reported biological data across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line heterogeneity, incubation times). To mitigate:

- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Validate compound purity via HPLC (≥95%) and control for batch-to-batch differences.

- Employ meta-analysis of published data with fixed/random-effects models to identify trends .

Q. How is the compound’s metabolic stability evaluated in preclinical studies?

- Methodological Answer : In vitro metabolic assays using liver microsomes (human/rat) quantify phase I degradation (CYP450 enzymes). LC-MS/MS tracks parent compound depletion over time. Prodrug strategies (e.g., esterification of the pyranone oxygen) may enhance stability, as seen in related sulfonamide derivatives .

Q. What computational methods predict its environmental fate or toxicity?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) estimate biodegradation half-lives and bioaccumulation factors. Molecular dynamics simulations assess interactions with environmental receptors (e.g., soil organic matter). Experimental validation includes OECD 301D biodegradability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.